Rebeccamycin

Overview

Description

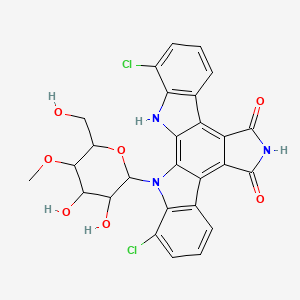

Rebeccamycin is an N-glycosyl compound consisting of a heteropolycyclic ring system with a glucosyl group attached to one of the indolic nitrogens. It is a N-glycosyl compound, an indolocarbazole, an organochlorine compound and an organic heterohexacyclic compound.

This compound is a weak topoisomerase I inhibitor isolated from Nocardia sp.

This compound is a natural product found in Nocardia, Streptomyces anthocyanicus, and other organisms with data available.

This compound is an indolocarbazole glycoside antineoplastic antibiotic isolated from the bacterium Saccharothrix aerocolonigenes. this compound intercalates into DNA and stabilizes the DNA-topoisomerase I complex, thereby interfering with the topoisomerase I-catalyzed DNA breakage-reunion reaction and initiating DNA cleavage and apoptosis. (NCI04)

Mechanism of Action

Biochemical Pathways

It is known that rebeccamycin interferes with dna replication by inhibiting topoisomerase i . This inhibition can lead to DNA damage and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

It has been studied in nonhuman primate models, which are highly predictive of anticancer drug behavior in humans .

Result of Action

The primary result of this compound’s action is the inhibition of DNA replication, leading to DNA damage and cell death . This makes this compound a promising antitumor substance, showing significant antitumor properties in vitro .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production process of this compound plays a major role in its availability for potential medical application . The natural production of this compound in Lentzea aerocolonigenes, a filamentous bacterium, is influenced by the complex cell morphology, which is an important factor for sufficient production .

Biochemical Analysis

Biochemical Properties

Rebeccamycin is known to interact with DNA, acting as a topoisomerase I inhibitor . This interaction interferes with DNA replication, which is a crucial process in cell division and growth . The enzyme RebO, which is involved in the biosynthesis of this compound, has been studied and found to be dimeric, with a molecular mass of approximately 101 kDa .

Cellular Effects

This compound has significant antitumor properties. It has been found to inhibit cell proliferation and tumor growth through the induction of apoptosis by down-regulating the PI3K/AKT signaling pathway . It has shown significant antitumor properties in vitro .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a topoisomerase I inhibitor . By interfering with DNA replication, it can inhibit the growth and division of cells .

Temporal Effects in Laboratory Settings

It is known that the production process of this compound plays a major role in its availability for potential medical application .

Metabolic Pathways

This compound is part of a biosynthetic pathway comprised of 11 genes spanning 18 kb of DNA . This pathway specifies the biosynthesis of this important metabolite .

Subcellular Localization

Given its interaction with DNA and its role as a topoisomerase I inhibitor, it is likely that it localizes to the nucleus where DNA replication occurs .

Properties

IUPAC Name |

5,21-dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21Cl2N3O7/c1-38-24-13(8-33)39-27(23(35)22(24)34)32-20-10(5-3-7-12(20)29)15-17-16(25(36)31-26(17)37)14-9-4-2-6-11(28)18(9)30-19(14)21(15)32/h2-7,13,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHOIJJIZXRMAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C(C1O)O)N2C3=C(C=CC=C3Cl)C4=C5C(=C6C7=C(C(=CC=C7)Cl)NC6=C42)C(=O)NC5=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21Cl2N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93908-02-2 | |

| Record name | rebeccamycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

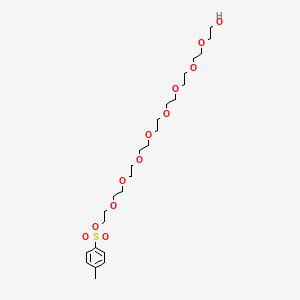

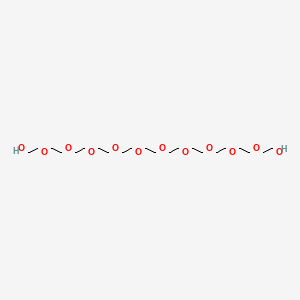

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.